molecular formula C6H4BrClO3S B13657003 3-Bromophenyl chloranesulfonate

3-Bromophenyl chloranesulfonate

Cat. No.: B13657003
M. Wt: 271.52 g/mol
InChI Key: NGKRPYAWUJOPTN-UHFFFAOYSA-N
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Description

3-Bromophenyl chloranesulfonate (hypothetical structure: C₆H₄BrSO₃Cl) is a sulfonyl chloride derivative featuring a bromine atom at the 3-position of the phenyl ring. Sulfonyl chlorides of this class are critical intermediates in organic synthesis, enabling the formation of sulfonamides, sulfonate esters, and other functionalized derivatives for pharmaceutical and agrochemical applications .

The bromine substituent enhances electrophilicity and facilitates halogen-specific interactions (e.g., halogen bonding), which can influence both chemical reactivity and biological activity .

Properties

Molecular Formula

C6H4BrClO3S

Molecular Weight

271.52 g/mol

IUPAC Name

1-bromo-3-chlorosulfonyloxybenzene

InChI

InChI=1S/C6H4BrClO3S/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H

InChI Key

NGKRPYAWUJOPTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromophenyl chloranesulfonate typically involves the reaction of 3-bromophenol with chloranesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

3-Bromophenol+Chloranesulfonic acid3-Bromophenyl chloranesulfonate\text{3-Bromophenol} + \text{Chloranesulfonic acid} \rightarrow \text{3-Bromophenyl chloranesulfonate} 3-Bromophenol+Chloranesulfonic acid→3-Bromophenyl chloranesulfonate

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and reaction time are optimized to achieve maximum yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 3-Bromophenyl chloranesulfonate may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromophenyl chloranesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfides or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. The reactions are conducted under acidic or basic conditions, depending on the desired product.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are usually performed in anhydrous solvents to prevent hydrolysis.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.

    Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.

    Reduction Reactions: Products include sulfides and other reduced compounds.

Scientific Research Applications

3-Bromophenyl chloranesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the synthesis of polymers and other advanced materials with specific properties.

    Biological Studies:

Mechanism of Action

The mechanism of action of 3-Bromophenyl chloranesulfonate involves its interaction with specific molecular targets. The bromine atom and the sulfonate group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, or other biological targets, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 3-Bromophenyl chloranesulfonate with structurally related sulfonyl chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Unique Properties References
(3-Bromo-5-cyanophenyl)methanesulfonyl chloride C₈H₅BrClNO₂S 283.57 Bromine, cyano group Enhanced reactivity for nucleophilic substitution; used in peptide coupling
3-(3-Bromophenoxy)propane-1-sulfonyl chloride C₉H₁₀BrClO₃S 313.60 Bromophenoxy chain Versatile intermediate for sulfonamide synthesis; discontinued due to handling challenges
3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride C₇H₅BrClFO₂S 287.53 Bromomethyl, fluorine High reactivity in SNAr reactions; studied for antibacterial potential
(3-Bromo-4-methoxyphenyl)methanesulfonyl chloride C₈H₈BrClO₃S 299.57 Bromine, methoxy group Methoxy group improves solubility; used in kinase inhibitor synthesis
(3-Cyanophenyl)methanesulfonyl chloride C₇H₆ClN₃O₂S 215.66 Cyano group Electron-withdrawing effects accelerate sulfonylation kinetics

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